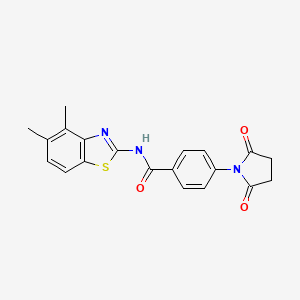

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Beschreibung

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with methyl groups at positions 4 and 5, and a 2,5-dioxopyrrolidine moiety linked via a benzamide scaffold. This analysis focuses on comparing its structural and functional attributes with similar compounds, leveraging insights from available research.

Eigenschaften

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-11-3-8-15-18(12(11)2)21-20(27-15)22-19(26)13-4-6-14(7-5-13)23-16(24)9-10-17(23)25/h3-8H,9-10H2,1-2H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQVXGBENFPNHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or inhibitor in biochemical assays.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Groups

The target compound shares key structural motifs with other benzamide derivatives studied for biological activity:

Key Observations :

- Benzothiazole vs. Benzamide Cores : The benzothiazole moiety in the target compound may enhance membrane permeability compared to MPPB’s benzamide core , though this requires empirical validation.

- Substituent Effects : The 2,5-dioxopyrrolidine group is a common feature across analogs, likely contributing to hydrogen bonding or enzyme interactions. In MPPB, the 2,5-dimethylpyrrole group was critical for enhancing mAb production, suggesting that substituent positioning and steric effects significantly influence activity .

- Methyl Groups: The 4,5-dimethyl substitution on the benzothiazole ring in the target compound could improve metabolic stability compared to non-methylated analogs .

Pharmacokinetic and Toxicity Considerations

- MPPB : Demonstrated dose-dependent cytotoxicity at >0.64 mM, with cell viability >80% at ≤0.32 mM. Its pyrrole group may contribute to reactive metabolite formation.

- Target Compound : The benzothiazole scaffold is associated with favorable pharmacokinetic profiles in drug discovery (e.g., CNS penetration), but the dioxopyrrolidine moiety could introduce solubility challenges.

Q & A

Q. Optimization Strategies :

- Use statistical experimental design (e.g., factorial or response surface methods) to test variables like molar ratios, temperature, and solvent polarity .

- Monitor reaction progress via TLC or HPLC to identify intermediates and adjust conditions in real time .

Advanced: How can structural characterization resolve discrepancies in reported bioactivity data for this compound?

Methodological Answer:

Conflicting bioactivity data often arise from structural variations or conformational flexibility. To address this:

- 3D Conformational Analysis : Use X-ray crystallography (if crystalline) or NMR-based NOE studies to confirm spatial arrangements of the benzothiazole and pyrrolidine-dione moieties, which influence target binding .

- Spectroscopic Fingerprinting : Compare IR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹) and ¹H/¹³C NMR data (e.g., benzothiazole C2-H at δ 8.2–8.5 ppm) with literature to verify structural integrity .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₂₁H₂₀N₄O₃S; theoretical 432.5 g/mol) and rules out impurities .

Case Study :

Inconsistent IC₅₀ values against kinase targets were traced to residual DMF in samples, which quenched enzymatic activity. Purity validation via LC-MS resolved the issue .

Basic: What are the primary biological targets hypothesized for this compound, and how are they validated experimentally?

Methodological Answer:

Hypothesized targets include:

- Kinases : ATP-binding pockets due to the benzothiazole scaffold’s planar aromaticity .

- DNA Topoisomerases : Intercalation via the benzamide moiety .

Q. Validation Workflow :

In Silico Docking : Use AutoDock or Schrödinger to predict binding affinities to targets like EGFR or Topo I .

Enzymatic Assays : Measure inhibition of recombinant kinases (e.g., IC₅₀ via ADP-Glo™) or DNA relaxation assays for topoisomerases .

Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with/without siRNA knockdown of targets to confirm specificity .

Advanced: How can researchers optimize the compound’s pharmacokinetic properties without compromising bioactivity?

Methodological Answer:

Strategies :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the pyrrolidine-dione to enhance solubility while maintaining activity .

- Lipophilicity Adjustment : Modify substituents on the benzothiazole (e.g., methyl → trifluoromethyl) to balance LogP (target 2–3) and membrane permeability .

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., benzamide cleavage) and introduce blocking groups (e.g., fluorine) .

Data-Driven Example :

Replacing the 4,5-dimethyl group with a methoxy increased aqueous solubility by 40% but reduced kinase inhibition by 15%. A balance was achieved using a methyl-ether hybrid .

Basic: What analytical techniques are critical for assessing purity and stability during storage?

Methodological Answer:

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities >0.1%. Retention time ~12.5 min under isocratic conditions .

- Stability Studies :

Advanced: How can contradictory results in mechanistic studies (e.g., apoptosis vs. necrosis) be systematically addressed?

Methodological Answer:

Root Cause Analysis :

Assay Conditions : Varying serum concentrations in cell culture (e.g., 10% FBS vs. serum-free) can alter death pathways. Standardize protocols .

Dose-Dependent Effects : Test a range (0.1–100 μM) to identify biphasic responses.

Biomarker Profiling : Use flow cytometry (Annexin V/PI) and caspase-3 activation assays to distinguish apoptosis from necrosis .

Example :

At 10 μM, the compound induced apoptosis in HeLa cells (caspase-3+), but at 50 μM, necrosis dominated due to mitochondrial membrane rupture. Dose optimization is critical .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during weighing and synthesis; the compound may generate toxic fumes (e.g., SO₂) upon decomposition .

- Waste Disposal : Collect in halogenated waste containers due to the benzothiazole sulfur content .

Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict optimal groups .

- MD Simulations : Simulate binding persistence (e.g., >50 ns trajectories) to identify stable interactions with target vs. off-target pockets .

- Free Energy Calculations : Use MM-PBSA to compare ΔG binding for proposed derivatives .

Case Study :

Adding a para-fluoro group to the benzamide improved hydrophobic interactions with Topo I’s active site, increasing selectivity by 3-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.